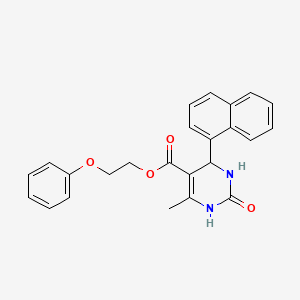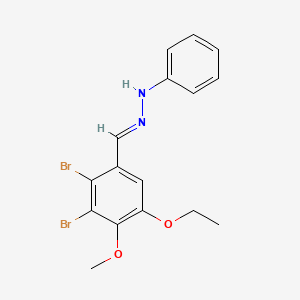![molecular formula C21H14BrNO2 B10897131 (4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10897131.png)
(4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the naphthyl group: This can be done through a condensation reaction with a naphthyl aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the oxazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, oxazole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential for functionalization.
Wirkmechanismus
The mechanism of action of “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and naphthyl groups could facilitate binding to hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but lacks the bromine and naphthyl groups.
2-(2-Chlorophenyl)-4-[(E)-1-(4-methyl-1-naphthyl)methylidene]-1,3-oxazol-5(4H)-one: Similar structure with chlorine instead of bromine.
Uniqueness
The presence of both bromophenyl and naphthyl groups in “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” makes it unique compared to other oxazole derivatives
Eigenschaften
Molekularformel |
C21H14BrNO2 |
|---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
(4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H14BrNO2/c1-13-10-11-14(16-7-3-2-6-15(13)16)12-19-21(24)25-20(23-19)17-8-4-5-9-18(17)22/h2-12H,1H3/b19-12+ |
InChI-Schlüssel |
XHEKGDFEGSXAIV-XDHOZWIPSA-N |
Isomerische SMILES |
CC1=CC=C(C2=CC=CC=C12)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4Br |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C=C3C(=O)OC(=N3)C4=CC=CC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10897048.png)
![(2E)-2-(4-{2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)hydrazinecarboxamide](/img/structure/B10897049.png)
![2-{4-Amino-6-[2-(4-methoxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B10897063.png)


![2-(cyclohex-1-en-1-yl)-N-[(2E)-3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B10897083.png)
![2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897091.png)
![2-{5-[(4-Propylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897099.png)

![(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897117.png)

![N-(4-fluorobenzyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10897129.png)

![2-{[2-(3-Chlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10897139.png)
